(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Catalog No.
S2985360
CAS No.
454-91-1; 96789-80-9
M.F
C9H9F3O
M. Wt
190.165
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

CAS Number

454-91-1; 96789-80-9

Product Name

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

IUPAC Name

(1S)-1-[3-(trifluoromethyl)phenyl]ethanol

Molecular Formula

C9H9F3O

Molecular Weight

190.165

InChI

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1

InChI Key

YNVXCOKNHXMBQC-LURJTMIESA-N

SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)O

Solubility

not available

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in organic chemistry due to its unique structural features, particularly the trifluoromethyl substituent, which significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C9H9F3OC_9H_9F_3O, and its molecular weight is approximately 190.16 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and affects the compound's pharmacokinetic properties, making it a valuable candidate in various applications, including pharmaceuticals and agrochemicals .

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, specifically 3-(trifluoromethyl)acetophenone.
  • Reduction: Further reduction can yield the corresponding alkane, 3-(trifluoromethyl)ethylbenzene.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common reagents for these reactions include chromium trioxide for oxidation and palladium on carbon for reduction .

The biological activity of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is notable in its potential as a chiral building block for synthesizing neuroprotective compounds. Specifically, it has been utilized in the synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which exhibits neuroprotective properties. The compound's ability to act as an electron donor-acceptor complex makes it suitable for catalyzing various bio

The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of 3-(trifluoromethyl)acetophenone. Several methods have been developed for this purpose:

  • Enantioselective Reduction: Utilizing chiral catalysts or biocatalysts to achieve the desired stereochemistry. For example, recombinant E. coli strains have been employed for this purpose, demonstrating high enantioselectivity.
  • Chemical Catalysis: Metal catalysts such as manganese complexes have been reported to produce high yields and enantiomeric excess under optimized conditions .
  • Whole-cell Biotransformation: This method leverages microbial cells to perform reductions under mild conditions, enhancing sustainability and efficiency in synthetic processes .

The applications of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol are diverse:

  • Pharmaceuticals: It serves as a critical intermediate in synthesizing neuroprotective agents and other therapeutic compounds.
  • Organic Synthesis: Its unique structural features make it valuable in various organic transformations and as a chiral building block.
  • Agrochemicals: The compound's properties may also find applications in developing new pesticides or herbicides due to its enhanced reactivity and stability .

Interaction studies involving (S)-1-(3-(Trifluoromethyl)phenyl)ethanol focus on its biochemical pathways and catalysis mechanisms. Research indicates that it can enhance the synthesis of nitrogen-containing compounds through electron transfer processes. Additionally, studies on its interactions with various enzymes highlight its potential as a substrate or inhibitor, influencing metabolic pathways relevant to drug metabolism and efficacy .

Several compounds share structural similarities with (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, but each exhibits unique properties:

Compound NameStructureKey Features
(R)-1-(3-(Trifluoromethyl)phenyl)ethanolStructureEnantiomer with potential neuroprotective properties
1-[2-(Trifluoromethyl)phenyl]ethanolStructureDifferent position of trifluoromethyl group affecting reactivity
4-(Trifluoromethyl)phenolStructureHydroxyl group instead of an alcohol; used in different chemical syntheses

The uniqueness of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol lies in its specific stereochemistry and the positioning of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity compared to these similar compounds .

XLogP3

2.3

Dates

Modify: 2023-07-24

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